molecular formula C12H12N2O5 B8266778 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid

3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid

Número de catálogo: B8266778
Peso molecular: 264.23 g/mol
Clave InChI: HCEOVKWPVMWQJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid is a complex organic compound that features a pyrimidine ring fused with a benzoic acid derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a methoxybenzoic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid has shown promise in targeting cancer cells, particularly through its interaction with Bruton's Tyrosine Kinase (BTK). BTK is crucial in B-cell receptor signaling, making it a target for therapies against certain leukemias and lymphomas. Compounds that can degrade BTK have been developed, showcasing the potential of this compound in treating malignancies associated with BTK signaling pathways .

Table 1: Summary of Anticancer Studies Involving this compound

Study ReferenceCancer TypeMechanism of ActionOutcome
B-cell LymphomaBTK degradationReduced tumor growth
Chronic Lymphocytic LeukemiaBTK inhibitionIncreased apoptosis in cancer cells

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its ability to modulate immune responses makes it a candidate for treating inflammatory diseases. Studies suggest that it can inhibit pathways involved in inflammation, thereby reducing symptoms associated with conditions like rheumatoid arthritis .

Table 2: Anti-inflammatory Effects of this compound

Study ReferenceConditionMechanismResult
Rheumatoid ArthritisInhibition of pro-inflammatory cytokinesDecreased inflammation markers

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases involved in cell signaling pathways, which could be leveraged in drug development to create therapeutics that modulate these pathways .

Table 3: Enzyme Inhibition Studies

Enzyme TargetedInhibition TypeReference
Bruton's Tyrosine KinaseCompetitive
IRAK4Non-competitive

Case Study 1: Development of BTK Degraders

In a significant study, researchers synthesized derivatives of this compound to enhance its efficacy as a BTK degrader. The results indicated that these compounds effectively reduced BTK levels in B-cell malignancies, leading to improved therapeutic outcomes compared to traditional inhibitors .

Case Study 2: Anti-inflammatory Drug Development

Another research effort focused on the anti-inflammatory properties of this compound. The study demonstrated that when administered in animal models of arthritis, the compound significantly reduced joint swelling and pain, indicating its potential as a new treatment for chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Similar Compounds

    2,4-dioxotetrahydropyrimidin-1(2H)-yl)-benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-methoxybenzoic acid: Does not contain the pyrimidine ring, resulting in different chemical properties and applications.

    Pyrimidine derivatives: Various derivatives with different substituents can exhibit unique properties and applications.

Uniqueness

3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid is unique due to the combination of the pyrimidine ring and the methoxybenzoic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Actividad Biológica

3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H11_{11}N2_{2}O5_{5}
  • IUPAC Name : this compound
  • CAS Number : 2377643-33-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor of certain enzymes, which could affect pathways involved in cancer cell proliferation and survival. For instance, the inhibition of histone deacetylases (HDACs) has been linked to increased apoptosis in cancer cells .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound showed IC50_{50} values ranging from 0.9 to 4.5 µM in tests against human cancer cell lines such as KB and Hep-G2 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50_{50} (µM) Mechanism
Study 1KB0.9HDAC inhibition
Study 2Hep-G24.5Apoptosis induction
Study 3MCF-7Not specifiedCell cycle arrest

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of various derivatives of benzoic acid, including this compound, on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, indicating a shift towards apoptosis in treated cells .

Safety and Toxicity

While promising in terms of therapeutic potential, safety profiles are crucial for any new drug candidate. The compound has been classified with warnings for acute toxicity upon ingestion and skin irritation . Further studies are needed to establish comprehensive safety data.

Propiedades

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-9-3-2-7(11(16)17)6-8(9)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEOVKWPVMWQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid
Reactant of Route 5
3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid
Reactant of Route 6
3-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.